molecular formula C20H11ClN2O3 B1683296 Wee1 Inhibitor CAS No. 622855-37-2

Wee1 Inhibitor

Número de catálogo: B1683296
Número CAS: 622855-37-2
Peso molecular: 362.8 g/mol
Clave InChI: DPEXRCOBPACFOO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

WEE1-IN-4: es un potente inhibidor de la cinasa de punto de control WEE1, que desempeña un papel crucial en la regulación del punto de control G2/M dentro del ciclo celular. Este compuesto ha demostrado un potencial significativo en la terapia del cáncer al dirigirse a la cinasa WEE1, induciendo así el arresto del ciclo celular y promoviendo la apoptosis en las células cancerosas .

Mecanismo De Acción

WEE1-IN-4 ejerce sus efectos inhibiendo la actividad de la cinasa WEE1, que es responsable de fosforilar e inactivar la cinasa dependiente de ciclina 1 (CDK1). Al inhibir WEE1, WEE1-IN-4 previene la fosforilación de CDK1, lo que lleva a la activación de CDK1 y la entrada prematura de las células en mitosis. Esto da como resultado una catástrofe mitótica y apoptosis en las células cancerosas con ADN dañado .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de WEE1-IN-4 implica una serie de reacciones químicas, que incluyen pasos de condensación, ciclación y purificación. La ruta sintética específica y las condiciones de reacción son propiedad de la empresa y generalmente implican el uso de reactivos y catalizadores especializados para lograr un alto rendimiento y pureza .

Métodos de producción industrial: La producción industrial de WEE1-IN-4 se lleva a cabo en reactores a gran escala bajo condiciones controladas para garantizar la consistencia y la calidad. El proceso implica múltiples etapas de síntesis, purificación y control de calidad para cumplir con los estándares regulatorios para los compuestos farmacéuticos .

Análisis De Reacciones Químicas

Tipos de reacciones: WEE1-IN-4 se somete a diversas reacciones químicas, entre ellas:

Reactivos y condiciones comunes:

    Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.

    Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.

    Nucleófilos: Amoniaco, iones hidróxido.

    Electrófilos: Haluros de alquilo, cloruros de acilo.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación puede producir cetonas o aldehídos, mientras que la reducción puede producir alcoholes .

Aplicaciones Científicas De Investigación

Química: WEE1-IN-4 se utiliza como una herramienta de investigación para estudiar el papel de la cinasa WEE1 en la regulación del ciclo celular y la respuesta al daño del ADN. Ayuda a comprender los mecanismos moleculares subyacentes a los puntos de control del ciclo celular y sus implicaciones en el cáncer .

Biología: En la investigación biológica, WEE1-IN-4 se emplea para investigar los efectos de la inhibición de WEE1 en procesos celulares como la apoptosis, la reparación del ADN y la proliferación celular. También se utiliza para estudiar las interacciones entre WEE1 y otras proteínas celulares .

Medicina: WEE1-IN-4 ha mostrado promesas en estudios preclínicos como un posible agente terapéutico para varios cánceres, incluidos los cánceres de ovario, mama y páncreas. Se está evaluando en ensayos clínicos su eficacia y seguridad en combinación con otros agentes quimioterapéuticos .

Industria: En la industria farmacéutica, WEE1-IN-4 se utiliza en el desarrollo de terapias contra el cáncer dirigidas. Sirve como un compuesto líder para el diseño y la síntesis de nuevos inhibidores de WEE1 con mayor potencia y selectividad .

Propiedades

IUPAC Name

4-(2-chlorophenyl)-9-hydroxy-6H-pyrrolo[3,4-c]carbazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11ClN2O3/c21-13-4-2-1-3-10(13)11-8-15-16(18-17(11)19(25)23-20(18)26)12-7-9(24)5-6-14(12)22-15/h1-8,22,24H,(H,23,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPEXRCOBPACFOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC3=C(C4=C(N3)C=CC(=C4)O)C5=C2C(=O)NC5=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70439085
Record name Wee1 Inhibitor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70439085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

622855-37-2
Record name Wee1 Inhibitor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70439085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Wee1 Inhibitor
Reactant of Route 2
Wee1 Inhibitor
Reactant of Route 3
Wee1 Inhibitor
Reactant of Route 4
Wee1 Inhibitor
Reactant of Route 5
Wee1 Inhibitor
Reactant of Route 6
Wee1 Inhibitor
Customer
Q & A

Q1: What is Wee1, and what is its role in the cell cycle?

A: Wee1 is a tyrosine kinase that plays a crucial role in regulating the cell cycle, specifically at the G2/M checkpoint. It does this by phosphorylating cyclin-dependent kinase 1 (CDK1) at the tyrosine 15 (Tyr15) residue, effectively inactivating the CDK1/cyclin B complex and preventing premature entry into mitosis. [, , ]

Q2: How do Wee1 inhibitors interact with their target and affect the cell cycle?

A: Wee1 inhibitors are small molecules that bind to and inhibit the kinase activity of Wee1. This inhibition prevents the phosphorylation of CDK1, leading to its activation and forcing cells with damaged DNA to bypass the G2/M checkpoint, ultimately leading to mitotic catastrophe and cell death. [, , , , , ]

Q3: Why is Wee1 inhibition considered a promising strategy for cancer therapy?

A: Cancer cells often have defects in the G1/S checkpoint, making them more reliant on the G2/M checkpoint for DNA repair. Wee1 inhibition exploits this vulnerability by forcing these cells with unresolved DNA damage into premature mitosis, leading to their death. This strategy is particularly relevant for p53-deficient tumors, which commonly lack a functional G1 checkpoint. [, , , , ]

Q4: What are the downstream effects of Wee1 inhibition in cancer cells?

A4: Wee1 inhibition leads to several downstream effects in cancer cells, including:

  • Increased CDK1 activity: Leading to accelerated S-phase progression and premature mitotic entry. [, ]
  • DNA damage accumulation: Unrepaired DNA damage due to checkpoint abrogation. [, , , , ]
  • Mitotic catastrophe: Cells entering mitosis with damaged DNA undergo mitotic catastrophe, a form of cell death. [, , ]
  • Apoptosis induction: Wee1 inhibition can also directly trigger apoptosis in some cancer cells. [, , , ]

Q5: Is there information available about the specific molecular formula, weight, or spectroscopic data for “Wee1 Inhibitor I”?

A5: The provided research papers focus on the biological activity and therapeutic potential of Wee1 inhibitors as a class of compounds. They do not provide specific structural details, molecular formula, weight, or spectroscopic data for a compound explicitly named "this compound I."

Q6: How do structural modifications to Wee1 inhibitors impact their activity and selectivity?

A6: Structure-activity relationship (SAR) studies are crucial for optimizing the efficacy and safety of Wee1 inhibitors. Research has shown that even small structural changes can significantly impact:

  • Potency: Modifications to the core scaffold or specific substituents can enhance or diminish binding affinity for Wee1. [, ]
  • Selectivity: Optimizing interactions with the Wee1 active site can improve selectivity against other kinases like PLK1, mitigating potential off-target effects and toxicity. [, , ]
  • Pharmacokinetic properties: Structural modifications can influence absorption, distribution, metabolism, and excretion (ADME), ultimately impacting the drug's in vivo behavior. [, , ]

Q7: What are the challenges in formulating Wee1 inhibitors for therapeutic use?

A7: Formulating Wee1 inhibitors presents challenges related to their stability, solubility, and bioavailability. Strategies to overcome these limitations might include:

  • Chemical modifications: Improving drug-like properties through modifications to the compound's structure. [, ]
  • Formulation optimization: Utilizing excipients and delivery systems to enhance solubility and stability, enabling various routes of administration (e.g., oral, intravenous). [, ]

Q8: What in vitro and in vivo models are used to evaluate the efficacy of Wee1 inhibitors?

A8: Researchers employ a range of preclinical models to assess the efficacy and safety of Wee1 inhibitors, including:

  • Cell-based assays: Measuring cell viability, proliferation, apoptosis, and cell cycle progression in cancer cell lines treated with Wee1 inhibitors. [, , , ]
  • Animal models: Evaluating tumor growth inhibition and survival in xenograft models where human cancer cells are implanted into mice. [, , , , ]
  • Patient-derived xenografts (PDXs): Testing drug efficacy in models that better represent human tumor heterogeneity and drug response. [, ]

Q9: What are the known mechanisms of resistance to Wee1 inhibitors?

A9: As with many targeted therapies, resistance to Wee1 inhibitors is a concern. Research suggests potential mechanisms include:

  • Upregulation of compensatory DNA repair pathways: Cancer cells may adapt by increasing the activity of alternative DNA repair mechanisms. [, ]
  • Activation of bypass signaling pathways: Resistance can arise through the activation of signaling pathways that circumvent the need for Wee1. [, ]

Q10: What are the toxicological concerns associated with Wee1 inhibition?

A10: The main dose-limiting toxicity observed with Wee1 inhibitors, particularly AZD1775, is myelosuppression, which includes:

  • Neutropenia: A decrease in neutrophils, a type of white blood cell, increasing the risk of infection. [, , ]
  • Thrombocytopenia: A decrease in platelets, which are essential for blood clotting, leading to an increased risk of bleeding. [, ]

Q11: What strategies are being explored to improve the delivery of Wee1 inhibitors to tumors?

A11: Research is ongoing to enhance the delivery and therapeutic index of Wee1 inhibitors:

  • Nanoparticle-based delivery systems: Encapsulating Wee1 inhibitors in nanoparticles can improve their solubility, stability, and tumor targeting, potentially reducing off-target effects. []
  • Antibody-drug conjugates (ADCs): Linking Wee1 inhibitors to antibodies that specifically recognize tumor cells can enable targeted delivery and minimize toxicity to healthy tissues. []

Q12: Are there any biomarkers that can predict response to Wee1 inhibitors?

A12: Identifying predictive biomarkers is crucial for personalizing this compound therapy:

  • H3K36me3 status: Loss of the histone mark H3K36me3 has been linked to increased sensitivity to Wee1 inhibitors. This finding could be explored as a potential biomarker to guide patient selection. []
  • CCNE1 amplification: Cancers with CCNE1 amplification may show increased susceptibility to Wee1 inhibitors. [, ]

Q13: What are the future directions for research on Wee1 inhibitors?

A13: Future research efforts will likely focus on:

  • Developing more selective and potent Wee1 inhibitors: Minimizing off-target toxicity and maximizing therapeutic efficacy. [, , ]
  • Identifying robust predictive biomarkers: Guiding patient selection and personalizing treatment strategies. [, ]
  • Optimizing drug combinations: Exploring synergistic combinations with chemotherapy, radiotherapy, or other targeted therapies to enhance anti-cancer effects and overcome resistance. [, , , ]
  • Conducting further clinical trials: Determining the long-term efficacy and safety of Wee1 inhibitors in diverse patient populations. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.